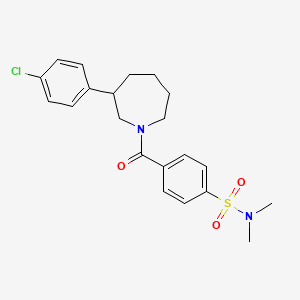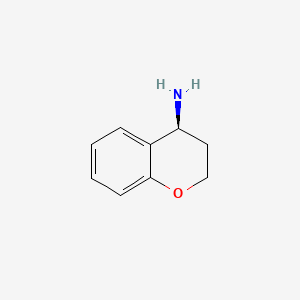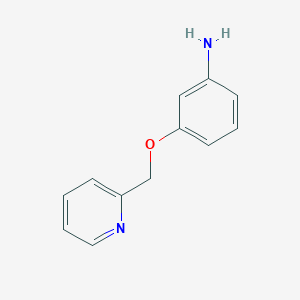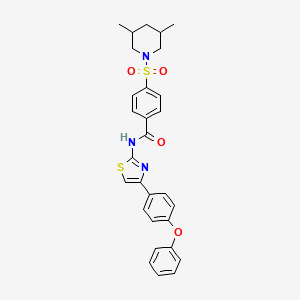
4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress and anxiety responses.
Applications De Recherche Scientifique
Docking Studies and Molecular Structure Analysis
Research has explored the docking studies and crystal structure of tetrazole derivatives, including compounds with structural motifs similar to the target molecule. Such studies are crucial for understanding how these compounds interact with biological targets, such as enzymes. For instance, the study by Al-Hourani et al. (2015) demonstrated the crystal structure of tetrazole derivatives and their potential as COX-2 inhibitors through molecular docking studies, highlighting their significance in drug design and development (Al-Hourani et al., 2015).
Synthesis and Reactivity of Sulfonamide Derivatives
Another area of interest is the synthesis and reactivity of sulfonamide derivatives. Sapegin et al. (2018) investigated the ring-forming cascade reactions leading to polycyclic oxazepine-based sulfonamides, showcasing their application as carbonic anhydrase inhibitors. This study indicates the potential of sulfonamide derivatives in therapeutic contexts, offering insights into their chemical reactivity and application in creating pharmacologically active molecules (Sapegin et al., 2018).
Photochemical Reactions and Molecular Interactions
The generation and reactivity of cations through photolysis, as explored by Guizzardi et al. (2001), provide a basis for understanding the photochemical behavior of chloroaniline derivatives. Such studies are crucial for elucidating the mechanisms of photoinduced reactions and their implications for chemical synthesis and environmental chemistry (Guizzardi et al., 2001).
Kinetic Investigations and Molecular Electronics
The research on the synthesis, molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of sulfonamide derivatives by Rublova et al. (2017) illustrates the significance of understanding the structural and electronic properties of such compounds. This knowledge is instrumental in designing molecules with desired reactivity and properties for applications in molecular electronics and material science (Rublova et al., 2017).
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-23(2)28(26,27)20-12-8-17(9-13-20)21(25)24-14-4-3-5-18(15-24)16-6-10-19(22)11-7-16/h6-13,18H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNOFNXSIRDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)
![N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)



![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)
![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)